molecular formula C29H26N2O3S B11396324 1-oxo-3-phenyl-N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-1H-isochromene-6-carboxamide

1-oxo-3-phenyl-N-{5-[4-(propan-2-yl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-1H-isochromene-6-carboxamide

Cat. No.: B11396324
M. Wt: 482.6 g/mol
InChI Key: UPCNQGXWKPQGFC-UHFFFAOYSA-N
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Description

1-OXO-3-PHENYL-N-(5-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is a complex organic compound that features a benzopyran core, a thiazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-OXO-3-PHENYL-N-(5-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the benzopyran core, followed by the introduction of the thiazole ring and other functional groups. Key steps include:

    Formation of the Benzopyran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.

    Thiazole Ring Introduction: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Functional Group Modifications:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-OXO-3-PHENYL-N-(5-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones or other oxidized groups to alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to replace specific functional groups with others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism by which 1-OXO-3-PHENYL-N-(5-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further research to elucidate.

Comparison with Similar Compounds

  • 1-OXO-3-PHENYL-N-(5-{[4-(METHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE
  • 1-OXO-3-PHENYL-N-(5-{[4-(ETHYL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE

Uniqueness: The uniqueness of 1-OXO-3-PHENYL-N-(5-{[4-(PROPAN-2-YL)PHENYL]METHYL}-1,3-THIAZOL-2-YL)-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C29H26N2O3S

Molecular Weight

482.6 g/mol

IUPAC Name

1-oxo-3-phenyl-N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]-3,4-dihydroisochromene-6-carboxamide

InChI

InChI=1S/C29H26N2O3S/c1-18(2)20-10-8-19(9-11-20)14-24-17-30-29(35-24)31-27(32)22-12-13-25-23(15-22)16-26(34-28(25)33)21-6-4-3-5-7-21/h3-13,15,17-18,26H,14,16H2,1-2H3,(H,30,31,32)

InChI Key

UPCNQGXWKPQGFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC4=C(C=C3)C(=O)OC(C4)C5=CC=CC=C5

Origin of Product

United States

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